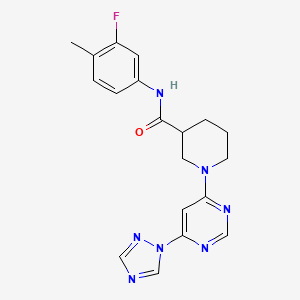

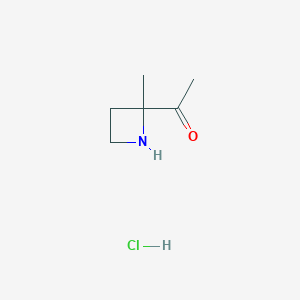

![molecular formula C18H19NO5S B2541751 N-([2,2'-bifuran]-5-ylmethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 2034339-19-8](/img/structure/B2541751.png)

N-([2,2'-bifuran]-5-ylmethyl)-2-(4-methoxyphenyl)ethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various sulfonamide derivatives has been a subject of interest in recent research due to their potential therapeutic applications. In the studies provided, different sulfonamide compounds were synthesized using distinct starting materials and reaction conditions. For instance, one study describes the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which were found to be potent inhibitors of kynurenine 3-hydroxylase . Another study reports the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, starting from 4-methoxyphenethylamine and 4-methylbenzenesulfonyl chloride, followed by reactions with various alkyl/aralkyl halides . Similarly, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was achieved and structurally characterized . Lastly, a series of N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides were synthesized from 2-(4-methoxyphenyl)-1-ethanamine and benzenesulfonyl chloride, with subsequent reactions with different alkyl/aralkyl halides .

Molecular Structure Analysis

The molecular structures of the synthesized sulfonamides were characterized using various spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR) were employed to confirm the structures of the synthesized compounds . Additionally, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was determined, revealing π-π interactions and hydrogen-bonding interactions that contribute to the formation of a three-dimensional network in the crystal .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these sulfonamides typically involve the initial formation of a parent sulfonamide molecule, which is then further modified by reacting with various halides in the presence of a solvent such as N,N-dimethylformamide (DMF) and an activator like lithium hydride (LiH) . These reactions are carefully controlled to yield the desired sulfonamide derivatives with specific substituents that confer the required biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized sulfonamides are closely related to their structural features and have significant implications for their biological activity. For example, the inhibitory effects of the synthesized compounds on acetylcholinesterase and their antioxidant activity were evaluated, with some compounds showing promising results comparable to known therapeutic agents . The biofilm inhibitory action against Escherichia coli was also assessed, identifying some derivatives as potent inhibitors with low cytotoxicity, suggesting their potential as therapeutic agents .

科学的研究の応用

Synthesis and Antibacterial Activity

A study presented the synthesis of a new series of benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine, showcasing their potential as antibacterial agents against Escherichia coli. These compounds were characterized by spectroscopic techniques and tested for their biofilm inhibitory action, identifying several as suitable inhibitors. This highlights the compound's role in developing therapeutic agents with lower cytotoxicity (Abbasi et al., 2019) Read More.

Bioactivity and Carbonic Anhydrase Inhibition

Another research initiative synthesized a series of new benzenesulfonamides, assessing their cytotoxicity, tumor specificity, and inhibition potential against carbonic anhydrase. The study found that certain derivatives exhibited interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies. This indicates the compound's utility in exploring new therapeutic avenues (Gul et al., 2016) Read More.

Photodynamic Therapy Application

Research into new zinc phthalocyanine substituted with benzenesulfonamide derivative groups revealed properties very useful for photodynamic therapy (PDT) applications. The synthesized compounds exhibited good fluorescence properties and high singlet oxygen quantum yield, marking them as potential Type II photosensitizers for cancer treatment in PDT (Pişkin et al., 2020) Read More.

Cognitive Enhancing Properties

A potent, selective 5-HT6 receptor antagonist, identified as SB-399885, displayed cognitive enhancing properties in aged rat models, suggesting its therapeutic utility in cognitive deficit disorders such as Alzheimer's disease and schizophrenia. This compound's mechanism likely involves enhancements of cholinergic function, providing a pathway for the development of new treatments (Hirst et al., 2006) Read More.

特性

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S/c1-22-15-6-4-14(5-7-15)10-12-25(20,21)19-13-16-8-9-18(24-16)17-3-2-11-23-17/h2-9,11,19H,10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWFMWQTMAWFIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

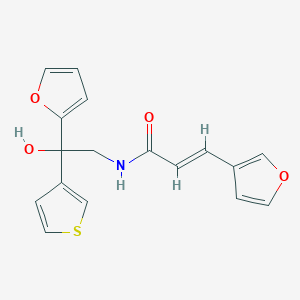

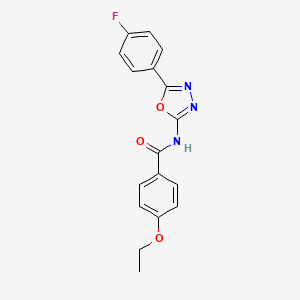

![N-([2,3'-bipyridin]-4-ylmethyl)-4-chlorobenzamide](/img/structure/B2541668.png)

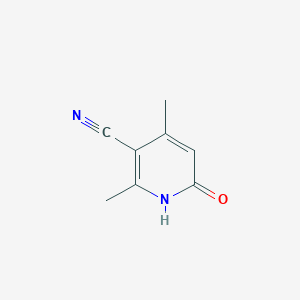

![2-(2-fluorophenoxy)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2541670.png)

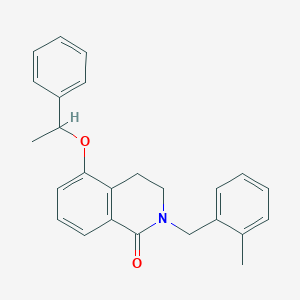

![3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2541676.png)

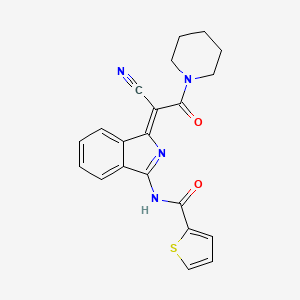

![N-(3-cyanophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2541681.png)

![8-chloro-2-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2541683.png)

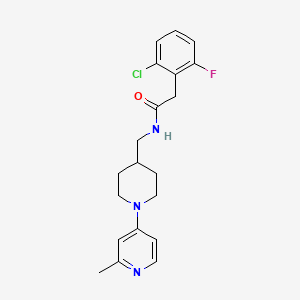

![2-[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2541688.png)